4-Cyano-2,2-dimethylbutanoic acid
Description
Contextualizing 4-Cyano-2,2-dimethylbutanoic Acid within Contemporary Organic Chemistry
In the landscape of modern organic chemistry, there is a continuous demand for novel building blocks that can facilitate the efficient construction of complex molecular architectures. This compound fits this role adeptly. The presence of two distinct functional groups allows for sequential and selective reactions, a key strategy in multi-step organic synthesis.
The gem-dimethyl group adjacent to the carboxylic acid provides steric hindrance, which can influence the stereochemical outcome of reactions at the carbonyl group. This feature can be particularly advantageous in the synthesis of chiral molecules, a cornerstone of pharmaceutical and agrochemical research. The nitrile group, on the other hand, is a versatile precursor to other functional groups such as amines, amides, and carboxylic acids, further expanding its synthetic utility.
Broader Significance in Advanced Chemical Synthesis and Emerging Material Applications
The significance of this compound extends beyond its role as a simple intermediate. Its bifunctional nature makes it a candidate for the synthesis of specialty polymers and materials. The carboxylic acid can be used for polymerization reactions, such as polyester (B1180765) or polyamide formation, while the nitrile group can be incorporated into the polymer backbone or serve as a site for post-polymerization modification. This allows for the tuning of material properties, such as thermal stability, solubility, and chemical resistance.
A key precursor for the synthesis of this compound is 4-cyano-2,2-dimethylbutyraldehyde. Patents have detailed the synthesis of this aldehyde, highlighting its importance as an intermediate for various chemical syntheses, including in the field of plastics. google.com The aldehyde can be produced by reacting isobutyraldol with acrylonitrile (B1666552) in the presence of an alkaline catalyst. google.com The subsequent oxidation of the aldehyde group to a carboxylic acid yields this compound.
While specific, high-profile applications in blockbuster pharmaceuticals or widely used materials are not yet extensively documented in publicly available literature, the compound's structure suggests significant potential. The development of novel synthetic methodologies and the exploration of new materials are ongoing areas of chemical research, and versatile building blocks like this compound are crucial for driving innovation in these fields.
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,6(9)10)4-3-5-8/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIILVMAUXTNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288829 | |
| Record name | 4-cyano-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-69-1 | |
| Record name | Butyric acid,2-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyano-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyano 2,2 Dimethylbutanoic Acid and Precursor Compounds
Historical Evolution of Synthetic Approaches to the Compound Class
The synthesis of related cyanobutanoic acid derivatives has been a subject of interest for its utility in producing a variety of organic molecules. Historically, the focus has been on the cyanoethylation of aldehydes and ketones. For instance, the reaction of isobutyraldehyde (B47883) with acrylonitrile (B1666552) in the presence of alkaline catalysts was an early method to produce 4-cyano-2,2-dimethylbutyraldehyde, a direct precursor. google.comgoogle.com Initial processes using sodium hydroxide (B78521) as a catalyst resulted in modest yields of 35-40%. google.comgoogle.com A significant improvement was achieved by using a potassium cyanide solution as the catalyst, which boosted the yield of 4-cyano-2,2-dimethylbutyraldehyde to 80-85%. google.comgoogle.com However, this method presented challenges in terms of catalyst quantity and disposal on an industrial scale. google.com
Another historical approach involved the reaction of isobutyraldol with acrylonitrile in the presence of catalytic amounts of an alkali hydroxide at temperatures between 50 and 95°C, which produced 4-cyano-2,2-dimethylbutyraldehyde in high yields (over 97%). google.com
Current and Emerging Synthetic Strategies for 4-Cyano-2,2-dimethylbutanoic Acid
Modern synthetic strategies continue to refine these earlier methods and explore new pathways to enhance efficiency, yield, and sustainability.
Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach would involve the separate synthesis of a C4-dianion equivalent of isobutyric acid and a C1 electrophile containing the cyano group, followed by their coupling. A divergent approach, which is more common, starts with a central precursor, such as 4-cyano-2,2-dimethylbutyraldehyde, and modifies its functional groups to arrive at the target acid. This aldehyde is a key intermediate that can be readily prepared. spectrabase.comchemicalbook.comalfa-chemistry.comspectrabase.com
Transformations from Key Butyraldehyde Intermediates
The aldehyde functionality in 4-cyano-2,2-dimethylbutyraldehyde serves as a versatile handle for various transformations.
The direct oxidation of 4-cyano-2,2-dimethylbutyraldehyde to this compound is a primary and straightforward method for its synthesis. This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids. The choice of oxidant is crucial to avoid side reactions, particularly the hydrolysis of the nitrile group.
Hydrolysis Pathways of Nitrile Functionalities to Carboxylic Acids
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. youtube.comyoutube.com In the context of synthesizing this compound, this would typically be the final step. The hydrolysis can be carried out under either acidic or basic conditions. youtube.com However, care must be taken to control the reaction conditions to prevent the hydrolysis of the target carboxylic acid product. In some cases, self-catalyzed hydrolysis of nitrile-containing compounds has been observed, particularly in the presence of an adjacent carboxylic acid moiety. nih.gov
Carbon-Carbon Bond Formation Strategies in Related Systems
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. libretexts.orgalevelchemistry.co.uklibretexts.org In the synthesis of precursors to this compound, several C-C bond-forming reactions are relevant. The initial cyanoethylation of isobutyraldehyde with acrylonitrile is a classic example of a Michael addition, a powerful C-C bond-forming reaction. alevelchemistry.co.uk Other important reactions for building the carbon skeleton of related molecules include aldol (B89426) reactions, the Wittig reaction, and Friedel-Crafts alkylation and acylation. youtube.comalevelchemistry.co.uk Biocatalytic methods, such as the use of oxynitrilases for hydrocyanation of aldehydes, are also emerging as powerful tools for enantioselective C-C bond formation. libretexts.org
Catalytic Systems and Reaction Conditions in Synthesis
The synthesis of this compound is not a trivial process and often involves multi-step pathways where catalysis plays a pivotal role. The choice of catalyst and reaction conditions is critical in maximizing yield, ensuring regioselectivity, and maintaining functional group integrity throughout the synthetic sequence.
Utilization of Alkaline Catalysts in Precursor Generation
The generation of precursors for this compound frequently employs reactions facilitated by alkaline catalysts. A common strategy involves the nucleophilic substitution of a halo-precursor with a cyanide salt. Alkali metal cyanides, such as sodium or potassium cyanide, are typically used in these reactions.
A relevant precursor is a 4-halo-3-oxobutanoate ester, which can be converted to a 4-cyano-3-oxobutanoate ester. A patented process describes the reaction of a 4-halo-3-oxobutanoate with an alkali metal cyanide in methanol (B129727) to produce the corresponding 4-cyano-3-oxobutanoate. google.com For instance, methyl 4-chloro-3-oxobutanoate can be reacted with potassium cyanide in methanol at 40°C for 8 hours to yield methyl 4-cyano-3-oxobutanoate. google.com The alkaline nature of the cyanide salt facilitates the nucleophilic attack on the carbon atom bearing the halogen.
Another approach involves the use of a base to promote condensation reactions. For example, the synthesis of cyano-containing compounds can be achieved through base-catalyzed condensation of aldehydes or ketones with active methylene (B1212753) compounds. researchgate.net While not a direct precursor, the principles of using alkaline catalysts like triethylamine (B128534) or potassium carbonate to enable carbon-carbon bond formation are fundamental in constructing the carbon skeleton of various nitrile-containing molecules. researchgate.netgoogle.com
The table below summarizes representative conditions for alkaline-catalyzed cyanation in the generation of nitrile-containing precursors.
| Precursor | Alkaline Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Methyl 4-chloro-3-oxobutanoate | Potassium Cyanide | Methanol | 40 | Methyl 4-cyano-3-oxobutanoate | 71 | google.com |
| 4-Nitropyridine N-oxide | Sodium Cyanide | Water | -8 to -7 | 2-Cyano-4-nitropyridine | 23 | chemicalbook.com |
| Benzyl chloride | Sodium Cyanide | (Not Specified) | (Not Specified) | Benzyl cyanide | (Not Specified) | wikipedia.org |
This table illustrates general conditions for cyanation reactions using alkaline reagents, which are applicable to precursor synthesis.
Application of Advanced Catalysis for Functional Group Interconversions
The conversion of existing functional groups into the target cyano and carboxylic acid moieties of this compound is a critical step where advanced catalysis is indispensable. These methods offer milder conditions, higher selectivity, and improved safety profiles compared to traditional stoichiometric reagents.
Nitrile to Carboxylic Acid Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid is a key transformation. While this can be achieved with strong acids or bases, these methods can be harsh, especially for complex molecules. google.com Advanced catalytic methods provide milder alternatives.
Acid Catalysis: The hydrolysis of nitriles with five or more carbon atoms can be effectively catalyzed by organic-soluble strong acids, such as sulfonic acids, in the presence of aqueous hydrochloric or sulfuric acid. google.com This approach enhances the reaction rate at lower temperatures, minimizing side reactions. google.com
Biocatalysis: A significant advancement is the use of enzymes. Nitrilases, for example, catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia (B1221849) under mild aqueous conditions. researchgate.net This biocatalytic route can be highly enantioselective and avoids the harsh conditions of chemical hydrolysis, making it suitable for producing complex chiral acids. researchgate.net The synthesis of carboxylic acids from nitriles can also proceed through a two-step enzymatic process involving nitrile hydratase and amidase. researchgate.net
Advanced Cyanation Methods: Modern organic synthesis has moved towards transition-metal-catalyzed cyanation reactions, which offer broad functional group tolerance and efficiency. wikipedia.orgnumberanalytics.com
Palladium and Copper Catalysis: Palladium-catalyzed cyanation of aryl halides is a well-established method, often using potassium cyanide or the less toxic zinc cyanide as the cyanide source. wikipedia.org Copper(I) cyanide has been used classically, and newer variants are catalytic in copper. wikipedia.orgscielo.br
Nickel Catalysis: Nickel-catalyzed reactions provide a more economical alternative to precious metals like palladium. wikipedia.org Importantly, nickel catalysis can enable the cyanation of challenging substrates. Recent research has shown the development of nickel-catalyzed cyanation of α-aryl amines using carbon dioxide and ammonia as a cyanide-free source for the cyano group, representing a significant advance in safety and substrate scope. nih.govacs.org This method proceeds via the cleavage of a C-N bond and demonstrates good functional group tolerance. nih.govacs.org
The table below provides an overview of various advanced catalytic systems used for relevant functional group interconversions.
| Transformation | Catalytic System | Substrate Type | Key Features | Reference |
| Nitrile → Carboxylic Acid | Sulfonic Acid / H₂SO₄ | Long-chain nitriles | Enhanced rate for less soluble nitriles | google.com |
| Nitrile → Carboxylic Acid | Nitrilase (Enzyme) | Various nitriles | Mild aqueous conditions, high selectivity | researchgate.net |
| Aryl Halide → Aryl Nitrile | Palladium / KCN or Zn(CN)₂ | Aryl iodides, bromides, chlorides | Broad substrate scope | wikipedia.org |
| α-Aryl Amine → α-Aryl Nitrile | Nickel / CO₂ + NH₃ | α-Aryl amines | Cyanide-free, good functional group tolerance | nih.govacs.org |
| Terminal Alkyne → Alkyne Nitrile | Copper / Cyanogen iodide | Terminal alkynes | Direct cyanation of C-H bond | scielo.br |
This table highlights modern catalytic approaches for cyanation and nitrile hydrolysis, crucial for synthesizing the target compound.
Reactivity Profiles and Mechanistic Investigations of 4 Cyano 2,2 Dimethylbutanoic Acid and Its Analogs
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.
Formation of Ester Derivatives and Amides
The carboxylic acid moiety of 4-cyano-2,2-dimethylbutanoic acid can be converted to esters and amides through standard synthetic protocols.
Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. This process, known as Fischer esterification, is an equilibrium reaction. For this compound, this would involve reacting it with an alcohol (R-OH) and a catalytic amount of strong acid.
Amide Formation: Carboxylic acids can be converted to amides, which are important structural motifs in synthetic polymers and pharmaceutically active compounds. chemistryviews.org A common method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then reacts readily with an amine. Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling agents. A more recent, sustainable approach involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides to form amides. chemistryviews.org
| Reaction | Reagents/Conditions | Product Type |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |
| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide |
| Amidation (Decarboxylative) | Isocyanide (R-NC), Ag₂CO₃, Acetone (B3395972)/Water | Amide |
Decarboxylative Transformations in Related Systems
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). learncbse.in While simple thermal decarboxylation of alkanoic acids is difficult, decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgnih.gov These reactions typically involve a metal catalyst and an organic halide, using the carboxylic acid as a stable, readily available coupling partner. wikipedia.orgnih.gov
The general scheme for a decarboxylative cross-coupling reaction is: R-COOH + R'-X → R-R' + CO₂ + HX
This methodology has been successfully applied to construct C(sp²)–C(sp²) and C(sp)–C(sp²) bonds. acs.org More challenging, but achievable, is the coupling of alkyl carboxylic acids (sp³-hybridized) to form C(sp³)–C(sp²) bonds. acs.org In many cases, these reactions proceed through a radical mechanism. For instance, a silver-catalyzed decarboxylation can generate a radical intermediate which then couples with another species. chemistryviews.org Another approach merges photoredox and nickel catalysis to achieve the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. acs.org Given the presence of the alkyl carboxylic acid structure, it is plausible that this compound could participate in such transformations, although the presence of the cyano group might influence the reaction outcome.
Ionic Interactions and Hydrogen Bonding Capabilities
The this compound molecule possesses distinct sites for non-covalent interactions. The carboxylic acid group has a pKa value that allows it to be deprotonated under basic conditions to form a carboxylate anion. This anion can participate in ionic interactions with positively charged species.
Furthermore, the molecule has both hydrogen bond donors and acceptors. echemi.com The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. echemi.com The nitrogen atom's electronegativity creates a partial positive charge on the carbon of the cyano group, contributing to its polarity and ability to engage in intermolecular interactions. fiveable.me The cyano group can also participate in hydrogen bonding with water molecules. nih.gov These capabilities for ionic and hydrogen bonding influence the compound's physical properties, such as its melting point and solubility, as well as its interactions with biological macromolecules.
| Property | Value |
| Molecular Weight | 141.17 g/mol echemi.com |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 3 echemi.com |
| Topological Polar Surface Area | 61.1 Ų echemi.com |
Chemical Transformations of the Cyano Functional Group
The cyano (nitrile) group is a versatile functional group that can be transformed into other important moieties, most notably amines and carboxylic acids. pressbooks.pub
Reduction to Primary Amine Derivatives (e.g., 4-Amino-2,2-dimethylbutanoic Acid)
The nitrile group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt). fiveable.me The reaction proceeds through an imine intermediate which is further reduced to the amine. fiveable.me
Applying this reaction to this compound would yield 4-amino-2,2-dimethylbutanoic acid, a bifunctional molecule containing both an amino group and a carboxylic acid group.
Reaction Scheme: NC-(CH₂)₂-C(CH₃)₂-COOH + [Reducing Agent] → H₂N-(CH₂)₃-C(CH₃)₂-COOH
| Reagent | Description |
| Lithium Aluminum Hydride (LiAlH₄) | A potent, non-selective reducing agent for polar multiple bonds. fiveable.me |
| Catalytic Hydrogenation (H₂/Catalyst) | A common method using hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium). |
Hydrolytic Pathways of Nitriles
The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid, proceeding through an amide intermediate. jove.com This reaction can be catalyzed by either acid or base. chemistrysteps.comlumenlearning.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon. lumenlearning.comyoutube.com After a series of proton transfers, an amide intermediate is formed. chemistrysteps.com Further heating in the aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under the basic conditions, the amide is then hydrolyzed to a carboxylate salt. A final acidification step is required to obtain the carboxylic acid. chemistrysteps.com
For this compound, complete hydrolysis would convert the cyano group into another carboxylic acid group, resulting in the formation of 2,2-dimethyladipic acid.
| Hydrolysis Type | Key Steps | Final Product (after workup) |
| Acid-Catalyzed | 1. Protonation of Nitrile 2. Nucleophilic attack by H₂O 3. Formation of Amide intermediate 4. Hydrolysis of Amide | Dicarboxylic Acid |
| Base-Catalyzed | 1. Nucleophilic attack by OH⁻ 2. Formation of Amide intermediate 3. Hydrolysis to Carboxylate 4. Acidification | Dicarboxylic Acid |
Nucleophilic and Electrophilic Engagement of the Nitrile Group
The nitrile group, characterized by a carbon-nitrogen triple bond, is a versatile functional group in organic chemistry. Its polarized nature, with an electrophilic carbon atom, allows it to react with nucleophiles. openstax.orgwikipedia.org This reactivity is foundational to many synthetic transformations. chadsprep.comchemistrysteps.com
The carbon atom of the nitrile group is susceptible to nucleophilic attack, leading to the formation of an sp2-hybridized imine anion. openstax.org This process is analogous to the nucleophilic addition to a carbonyl group. openstax.org A variety of nucleophiles can participate in this reaction, including organometallic reagents like Grignard and organolithium reagents, which convert nitriles into ketones. chemistrysteps.compressbooks.pub Hydride donors, such as lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines through successive nucleophilic additions of hydride ions. openstax.orgchemistrysteps.com
Water can also act as a nucleophile, leading to the hydrolysis of nitriles to carboxylic acids. openstax.orgpressbooks.pubchemguide.co.uk This reaction can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon and facilitating attack by water. chemistrysteps.compressbooks.pub In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com
Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a nucleophile in certain reactions, such as the Ritter reaction, where it attacks a carbocation. chemistrysteps.com The reactivity of the nitrile group can be significantly influenced by adjacent functional groups. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov This is a key consideration in the design of covalent inhibitors that target cysteine residues in enzymes. nih.gov
The reactivity of nitriles is summarized in the following table:
| Reagent Type | Product(s) |
| Grignard Reagents (e.g., RMgX) | Ketones |
| Organolithium Reagents (e.g., RLi) | Ketones |
| Strong Reducing Agents (e.g., LiAlH₄) | Primary Amines |
| Mild Reducing Agents (e.g., DIBAL-H) | Aldehydes pressbooks.pub |
| Water (Acid or Base Catalyzed) | Carboxylic Acids, Amides openstax.orgchemguide.co.uk |
Decyanation Reactions in Related Structures
Decyanation, the removal of a cyano group, is a significant transformation in organic synthesis, allowing the nitrile group to be used as a temporary activating group before its removal. nih.govnih.gov A variety of methods have been developed for this purpose, often involving reductive conditions. psu.eduumich.edu
One common method for reductive decyanation involves the use of alkali metals, such as lithium or sodium, in liquid ammonia (B1221849). nih.gov The proposed mechanism involves a single electron transfer from the alkali metal to the nitrile, forming a radical anion. This intermediate then eliminates a cyanide anion to generate a radical, which is subsequently reduced to a carbanion and protonated. nih.govbeilstein-journals.org
Hydride donors like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also effect decyanation, particularly in α-aminonitriles. nih.govpsu.edu The mechanism in these cases often proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride. nih.govpsu.edu
Radical-based decyanations are also known. For instance, tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like AIBN can reduce malononitriles to mononitriles. nih.govbeilstein-journals.org The mechanism is thought to involve the addition of a tin radical to the nitrile. nih.gov More recently, titanium(III)-catalyzed decyanation of geminal dinitriles has been developed as a milder, non-free-radical alternative. nih.gov This method is notable for its excellent chemoselectivity and tolerance of various functional groups. nih.gov The proposed mechanism involves a catalyst-controlled C-CN bond cleavage by two titanium(III) species. nih.gov
The following table summarizes various methods for decyanation:
| Reagent/Catalyst | Substrate Type | Proposed Mechanism |
| Alkali Metals (e.g., Li/NH₃) | Tertiary Nitriles | Electron transfer, radical anion intermediate nih.govbeilstein-journals.org |
| Hydride Donors (e.g., NaBH₄) | α-Aminonitriles | Iminium ion intermediate nih.govpsu.edu |
| Tributyltin Hydride/AIBN | Malononitriles | Radical chain mechanism nih.govbeilstein-journals.org |
| Titanium(III) Catalyst | Geminal Dinitriles | Catalyst-controlled C-CN cleavage nih.gov |
Mechanistic Studies of Related Geminally Substituted Butyric Acids
Investigations into Oxidative Processes
The oxidation of geminally substituted butyric acids, such as 2,2-dimethylbutanoic acid, provides insights into the metabolic pathways of branched-chain fatty acids. Studies on the biological oxidation of 2,2-dimethyloctanoic acid in rats have shown that the initial oxidative attack is not limited to the ω-position. umich.edu Metabolites identified include 2,2-dimethyladipic acid, 2,2-dimethyl-7-hydroxyoctanoic acid, and 2,2-dimethyl-7-ketooctanoic acid, indicating that both ω- and (ω-1)-oxidation occur. umich.edu
The formation of these products suggests that either the initial enzymatic hydroxylation is not specific or that the ω- and (ω-1)-oxidation products can be interconverted. umich.edu The process of ω-oxidation typically involves the microsomal hydroxylation of the terminal methyl group, requiring cofactors such as TPNH and molecular oxygen. umich.edu Following hydroxylation, the resulting alcohol can be further oxidized to a carboxylic acid. umich.edu
In the context of 2,2-dimethylbutanoic acid, its structural similarity to other branched-chain fatty acids suggests it could undergo similar oxidative transformations. The gem-dimethyl substitution at the α-position blocks β-oxidation, making ω-oxidation a primary metabolic route.
Kinetic and Thermodynamic Characterization of Reaction Pathways
The kinetics and thermodynamics of reactions involving geminally substituted butyric acids are influenced by their structural features. The gem-dimethyl group can exert steric hindrance, affecting reaction rates and equilibria.
In the context of esterification, a common reaction of carboxylic acids, the reaction proceeds to an equilibrium state governed by kinetics and thermodynamics. researchgate.net For geminally substituted acids, the steric bulk around the carbonyl group can slow the rate of nucleophilic attack by an alcohol.
In enzymatic reactions, the stereochemistry of substituted butyric acids can be critical. Chiral building blocks like (2R)-2,3-dimethylbutanoic acid are used in asymmetric synthesis to control the stereochemistry of the final products. smolecule.com The ability of biological systems to differentiate between enantiomers highlights the importance of the three-dimensional arrangement of substituents in determining reaction pathways and biological activity. smolecule.com
Influence of Solvent Systems and pH on Reactivity
The reactivity of carboxylic acids, including geminally substituted butyric acids, is significantly affected by the solvent system and pH. The solvent can influence reaction rates by differentially solvating the reactants and the transition state. nih.gov For instance, the hydrolysis of phosphate (B84403) diesters is dramatically accelerated in less polar solvents like cyclohexane (B81311) and acetone compared to water, indicating significant stabilization of the transition state by the less polar medium. nih.gov The ability of a solvent to form hydrogen bonds is a crucial factor; less hydrogen-bonding solvents can lead to large rate enhancements for reactions involving anionic species. nih.gov
The pH of the medium determines the ionization state of the carboxylic acid group (pKa of butyric acid is ~4.82) and can influence the protonation state of other functional groups, such as a nitrile. wikipedia.org In biological systems, butyric acid is fully ionized at physiological pH. wikipedia.org In chemical reactions, controlling the pH is crucial. For example, the hydrolysis of nitriles can be performed under acidic or basic conditions, leading to the carboxylic acid or its carboxylate salt, respectively. chemguide.co.uk
In fermentative processes, pH plays a critical role in product distribution. For instance, in cultures of Clostridium beijerinckii, maintaining a constant pH of 7.0 leads to a high yield of butyric acid while suppressing the formation of solvents like acetone and butanol. agriculturejournals.cz A lower pH, on the other hand, tends to favor solventogenesis. agriculturejournals.cz This demonstrates the profound influence of pH on metabolic pathways and, consequently, the reactivity of the produced butyric acid. nih.gov
Radical-Based Mechanisms in Closely Related Compounds
While ionic mechanisms are common for many reactions of carboxylic acids and nitriles, radical-based pathways can also be significant, particularly in related structures. For example, the atom transfer radical addition (ATRA) of simple nitriles to alkynes has been developed to form β,γ-unsaturated nitriles. acs.org
Decarboxylation reactions can also proceed through radical intermediates. For instance, oxidative decarboxylation of α-amino acids can lead to the formation of nitriles. wikipedia.org
In the context of decyanation, radical mechanisms are well-established. As mentioned in section 3.2.4, the reaction of malononitriles with tributyltin hydride and AIBN proceeds via a radical chain mechanism. nih.gov Similarly, some arylations of nitrile anions are proposed to occur through an SRN1 pathway, which involves the generation of a radical anion intermediate. encyclopedia.pub
Advanced Applications of 4 Cyano 2,2 Dimethylbutanoic Acid and Its Derivations in Organic Synthesis
Role as a Versatile Building Block in Complex Molecular Architectures
The presence of both a nitrile and a carboxylic acid group, combined with a gem-dimethyl substitution, makes 4-Cyano-2,2-dimethylbutanoic acid a highly adaptable precursor in the synthesis of intricate molecular structures.
Integration into γ-Amino Acid Analogues and Peptidomimetics
The core structure of this compound serves as a valuable scaffold for the synthesis of γ-amino acid analogues. The reduction of the nitrile group to a primary amine yields 4-amino-2,2-dimethylbutanoic acid, a gem-dimethyl-substituted γ-amino acid. This structural motif is of significant interest in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. researchgate.netslideshare.netslideshare.net
The gem-dimethyl group on the carbon atom alpha to the carboxylic acid introduces a significant conformational constraint. nih.gov This restriction in rotation around the Cα-Cβ bond is a key strategy in the design of peptidomimetics to lock the molecule into a specific three-dimensional shape, which can enhance its binding affinity to biological targets. nih.gov The incorporation of such constrained amino acids can lead to peptidomimetics with more predictable and stable secondary structures, such as turns and helices. researchgate.netnih.gov
For instance, the synthesis of conformationally restricted analogues of Gabapentin, a well-known γ-amino acid drug, highlights the importance of such structural constraints in developing new therapeutic agents. researchgate.net While direct synthesis from this compound is not explicitly detailed in widely available literature, its structure makes it a prime candidate for creating similar conformationally constrained γ-amino acid building blocks. glpbio.comsynquestlabs.com
Precursor for Bioactive Compounds
The chemical reactivity of both the nitrile and carboxylic acid functionalities allows for the transformation of this compound into various bioactive molecules. One of the most notable potential applications is in the synthesis of gabapentinoids, a class of drugs that are analogues of γ-aminobutyric acid (GABA). researchgate.net For example, the synthesis of Pregabalin, a widely used gabapentinoid, involves intermediates that are structurally related to this compound. google.com Patent literature describes the synthesis of (S)-Pregabalin from related cyano-containing hexanoic acid derivatives, suggesting that this compound could serve as a valuable starting material for similar bioactive compounds. google.com
Furthermore, the amino derivative, 4-amino-2,2-dimethylbutanoic acid, is a building block for creating novel peptidomimetics with potential therapeutic applications. nih.gov The ability to introduce conformational constraints is a critical aspect of modern drug design, and the gem-dimethyl group of this compound provides exactly that. nih.govnih.gov
Use in the Synthesis of Specialty Chemicals
The unique structure of this compound also lends itself to the synthesis of specialty chemicals, particularly in the realm of polymer chemistry. The nitrile group can be a handle for various chemical transformations, and the carboxylic acid allows for its incorporation into polymer chains.
A notable example of a related compound's application is the use of 4-cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netrsc.org This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. researchgate.netrsc.org Given the structural similarities, this compound or its derivatives could potentially be adapted for use in creating novel polymers with specific functionalities and architectures. The nitrile group can also be a precursor to other functional groups, further expanding its utility in materials science.
Contributions to Asymmetric Synthesis Methodologies
Asymmetric synthesis, the controlled synthesis of a chiral molecule in a specific enantiomeric form, is crucial in the development of pharmaceuticals, as often only one enantiomer of a drug is active. wikipedia.orgnih.govuwindsor.ca Derivatives of this compound have potential applications in this field, particularly in the context of chiral auxiliaries and enantioselective transformations.
Chiral Auxiliary Applications Derived from Related Butanoic Acid Structures
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov While specific examples utilizing chiral auxiliaries derived directly from this compound are not prominently documented in peer-reviewed literature, the broader class of chiral auxiliaries derived from butanoic acid and related structures is well-established. For instance, chiral oxazolidinones, which can be derived from amino acids, are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net
The principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org The steric bulk of the gem-dimethyl group in a potential chiral auxiliary derived from 2,2-dimethylbutanoic acid could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as enolate alkylation.
Enantioselective Transformations Involving its Amino Analogs
The amino derivative, 4-amino-2,2-dimethylbutanoic acid, is a chiral molecule and a valuable starting material for enantioselective transformations. synquestlabs.comnih.gov The development of methods for the enantioselective synthesis of β-amino acids and their derivatives is a significant area of research due to their importance in peptidomimetics and pharmaceuticals. nih.gov
Strategies for Stereochemical Control and Chiral Induction
The structure of this compound itself is achiral at the carbon alpha to the carboxylic acid due to the presence of two methyl groups. This gem-dimethyl substitution means it cannot be used in traditional chiral auxiliary applications where stereocontrol is achieved by deprotonating and substituting at the α-position. However, the gem-dimethyl group plays a significant role in influencing the conformation of the molecule, an effect known as the Thorpe-Ingold effect. This conformational restriction can be exploited to control stereochemistry in reactions occurring at other positions along the carbon chain.
While direct examples of this compound being used for chiral induction are not prominent in the literature, the principles of using chiral carboxylic acids as Brønsted acid catalysts are well-established. rsc.org Chiral derivatives of this compound, where chirality is introduced elsewhere in the molecule, could potentially serve as effective organocatalysts. The acidity of the carboxylic acid function can be modulated, and its steric bulk, influenced by the gem-dimethyl group, could create a well-defined chiral pocket to influence the stereochemical outcome of a reaction. rsc.org
The gem-dimethyl moiety is a common feature in many natural products and has been used by medicinal chemists to restrict molecules into a bioactive conformation, thereby increasing potency and selectivity. researchgate.net In synthetic strategies, this group can influence the diastereoselectivity of reactions by creating steric hindrance that favors the approach of reagents from a specific face of the molecule. For instance, in the synthesis of complex molecules, the predictable steric environment created by a gem-dimethyl group can guide the stereoselective formation of new chiral centers.
Table 1: Potential Strategies for Stereochemical Control
| Strategy | Description | Potential Role of this compound Derivative |
|---|---|---|
| Chiral Brønsted Acid Catalysis | Use of a chiral acid to protonate a substrate, creating a chiral ion pair that directs the approach of a nucleophile. | A chirally-modified derivative could be synthesized to act as a catalyst for a variety of asymmetric transformations. rsc.org |
| Substrate-Controlled Diastereoselection | The existing stereochemistry or conformation of a substrate dictates the stereochemical outcome of a reaction. | The gem-dimethyl group can lock the conformation of a reactant, leading to high diastereoselectivity in reactions such as cyclizations or additions. researchgate.net |
| Asymmetric Michael Addition | Enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Derivatives of the acid, such as α,β-unsaturated ketones, could be substrates in organocatalyzed Michael additions to form new chiral centers. nih.gov |
Applications in Polymer and Advanced Materials Science
The bifunctional nature of this compound, possessing both a carboxylic acid and a nitrile group, allows for its incorporation into polymers and advanced materials. The nitrile group (—C≡N) is particularly useful due to its unique electronic properties, polarity, and ability to coordinate with metals.
Recent research has demonstrated that incorporating cyano groups into polymer structures is an effective strategy for developing functional materials. For example, cyano-containing polymers have been used to create hydrogels capable of selectively capturing silver ions (Ag+). figshare.com These Ag+-loaded hydrogels exhibit significant antibacterial properties, highlighting their potential in medical applications. figshare.com The nitrile groups act as multivalent coordination sites for the silver ions, effectively immobilizing them within the polymer matrix. figshare.com this compound could serve as a monomer or an additive in the synthesis of such polymers, with the carboxylic acid group providing a handle for polymerization or grafting onto a polymer backbone.
Furthermore, the introduction of nitrile functionalities into polymers can be achieved through the hydrocyanation of existing polymers containing double bonds. google.com This process offers a way to modify the properties of common rubbers and plastics. Derivatives of this compound can also play a role in advanced polymerization techniques. For instance, 4-cyano-4-(thiobenzoylthio)pentanoic acid, a compound structurally similar to our subject, is used as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net This technique allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The cyano group in these CTAs is crucial for stabilizing the intermediate radical species, enabling controlled polymerization.
Table 2: Applications in Polymer and Materials Science
| Application Area | Method of Incorporation | Resulting Material Property | Relevant Finding |
|---|---|---|---|
| Antibacterial Materials | As a monomer or additive in hydrogel synthesis. | Enhanced metal ion coordination (e.g., Ag+). figshare.com | Cyano-functionalized hydrogels show effective antibacterial performance against Escherichia coli. figshare.com |
| Controlled Polymerization | As a derivative used as a Chain Transfer Agent (CTA). | Synthesis of polymers with controlled molecular weight and architecture. | 4-Cyano-4-(thiobenzoylthio)pentanoic acid enables successful RAFT polymerization of methacrylate (B99206) derivatives. researchgate.net |
| Polymer Modification | Post-polymerization functionalization of polymers. | Introduction of polar nitrile groups to non-polar polymer backbones. | Hydrogen cyanide can be added across double bonds in polymers using transition metal catalysts. google.com |
Utility as a Linker System in Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. A key component in SPOS is the linker, a molecule that connects the growing compound to an insoluble polymer support. crsubscription.com An ideal linker must be stable to the reaction conditions used during synthesis but allow for the clean cleavage of the final product from the support under specific, non-destructive conditions.
This compound is a promising candidate for a linker system. Its carboxylic acid function can be readily used to anchor the molecule to common solid-phase resins, such as Wang or Rink amide resins, which have hydroxyl or amino functional groups. nih.gov The other end of the molecule, the cyanoethyl group, provides a stable tether that can be designed for specific cleavage strategies or remain as part of the final molecule.
The nitrile group itself is robust and stable to many reagents used in peptide synthesis and other organic transformations. crsubscription.com However, it can be transformed under specific conditions. For example, a new class of linkers based on cyanosulfur ylides has been developed for the solid-phase synthesis of C-terminal peptide α-ketoacids. nih.gov This strategy involves the transformation of a sulfur-containing precursor into a cyanosulfur ylide on the solid support, which is then acylated and elaborated. While not a direct application of this compound, this demonstrates the utility of the cyano group in advanced linker strategies. A linker derived from this compound could potentially be cleaved through reactions involving the nitrile group, such as reduction followed by cyclization or other specialized chemical transformations.
Table 3: Potential Utility as a Solid-Phase Linker
| Linker Characteristic | Role of this compound Moiety | Example Cleavage/Functionalization Strategy |
|---|---|---|
| Attachment Point | The carboxylic acid group forms an ester or amide bond with the solid support resin (e.g., Wang resin, Rink Amide resin). | Standard coupling conditions (e.g., using HBTU) can be used for attachment. nih.gov |
| Spacer Arm | The dimethylbutanenitrile structure provides a stable, four-carbon spacer between the resin and the synthesized molecule. | The gem-dimethyl group can provide conformational rigidity. |
| Cleavage/Functionalization | The terminal nitrile group can be a site for chemical transformation. | Reduction of the nitrile to an amine, followed by intramolecular cyclization to release the product. |
| Traceless vs. Functional | Depending on the cleavage strategy, the linker can be traceless or leave a functional group (e.g., an amine or carboxylic acid) on the cleaved molecule. | Hydrolysis of the nitrile to a carboxylic acid under harsh conditions could be a possible cleavage method. |
Theoretical Chemistry and Computational Investigations of 4 Cyano 2,2 Dimethylbutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Comprehensive studies detailing the quantum chemical calculations for 4-cyano-2,2-dimethylbutanoic acid are not readily found in existing literature.
Elucidation of Molecular Orbitals and Electron Density Distributions
Specific analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electron density distributions for this compound have not been published. Such studies would be crucial for understanding its reactivity, yet they remain to be performed and documented.
Molecular Modeling and Conformational Analysis
Detailed molecular modeling and conformational analysis of this compound are not present in the surveyed literature.
Analysis of Substituent Effects on Molecular Geometry
A specific analysis of how the cyano and gem-dimethyl groups on the butanoic acid backbone affect its molecular geometry is not available. Research on similar but distinct molecules, such as 4-amido-2,4-dimethylbutyric acid derivatives, has explored conformational preferences, but these findings cannot be directly extrapolated to this compound. rsc.org
In Silico Prediction of Spectroscopic Properties and Experimental Validation
While predicted collision cross section values for different adducts of this compound have been calculated, in-depth in silico predictions of its spectroscopic properties (such as NMR, IR, or Raman spectra) and their experimental validation are not documented. uni.lu Spectroscopic data is available for the related compound, 4-cyano-2,2-dimethylbutyraldehyde, but not for the carboxylic acid. spectrabase.comspectrabase.com
Green Chemistry Approaches for Sustainable Synthesis and Transformation of 4 Cyano 2,2 Dimethylbutanoic Acid
Adherence to the Twelve Principles of Green Chemistry
The synthesis of 4-Cyano-2,2-dimethylbutanoic acid can be designed to align with the twelve principles of green chemistry, which provide a framework for creating more sustainable chemical processes. yale.eduacs.orgsigmaaldrich.comftloscience.comcompoundchem.com
A primary goal is waste prevention , aiming to design syntheses that generate minimal byproducts. acs.orgcompoundchem.com This is closely linked to atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.orgsigmaaldrich.comsnu.ac.kr For instance, a potential synthesis of this compound could involve the cyanation of a suitable halo-precursor. Traditional cyanation methods often have poor atom economy, but modern catalytic approaches can improve this significantly. wikipedia.org
Less hazardous chemical syntheses are paramount, designing routes that use and generate substances with minimal toxicity. yale.edusigmaaldrich.com This includes avoiding highly toxic cyanide sources where possible, opting for cyanide-free alternatives or less toxic cyanide reagents like zinc cyanide (Zn(CN)₂). numberanalytics.comchemistryviews.org The principle of designing safer chemicals also applies, ensuring the final product and any intermediates have minimal toxicity. sigmaaldrich.com
The use of safer solvents and auxiliaries is another key consideration. sigmaaldrich.comwordpress.com Traditional organic solvents can be replaced with greener alternatives like water, ionic liquids, or supercritical fluids. wordpress.comreagent.co.ukthecalculatedchemist.com Furthermore, design for energy efficiency encourages conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.orgsigmaaldrich.comcompoundchem.com
The use of renewable feedstocks is a long-term goal for sustainable chemistry. sigmaaldrich.comcompoundchem.com While the immediate precursors to this compound may be derived from petrochemical sources, research into bio-based routes for similar compounds is ongoing. rsc.orgrsc.org
Reducing derivatives by avoiding unnecessary blocking or protecting groups can streamline syntheses, reduce reagent use, and minimize waste. acs.orgsigmaaldrich.comcompoundchem.com The use of highly selective enzymes can often achieve this. acs.org
Catalysis is a cornerstone of green chemistry, with catalytic reagents being superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.eduacs.orgsigmaaldrich.com For the synthesis of this compound, catalytic methods for both the cyanation and hydrolysis steps can be explored.
The principle of design for degradation ensures that the chemical product breaks down into innocuous products at the end of its life, preventing persistence in the environment. sigmaaldrich.comcompoundchem.comReal-time analysis for pollution prevention allows for in-process monitoring to prevent the formation of hazardous substances. yale.edusigmaaldrich.com Finally, inherently safer chemistry for accident prevention involves choosing substances and reaction conditions that minimize the potential for accidents like explosions or fires. yale.edusigmaaldrich.com
Development of Environmentally Benign Synthetic Protocols
The development of greener synthetic methods for this compound focuses on implementing safer solvents, energy-efficient techniques, and advanced catalytic systems.
Implementation of Safer Solvents and Auxiliaries (e.g., Water, Ionic Liquids)
The choice of solvent is critical in green synthesis. Traditional volatile organic compounds (VOCs) can be replaced with more benign alternatives.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for many reactions. reagent.co.ukthecalculatedchemist.com The hydrolysis of the nitrile group to a carboxylic acid can be performed in water, either with acid or base catalysis. libretexts.org Ultrasound-assisted hydrolysis of nitriles in aqueous media has also been shown to be effective. nih.govresearchgate.net
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them safer alternatives to volatile organic solvents. numberanalytics.com They have been explored as media for cyanation reactions, potentially improving efficiency and sustainability. numberanalytics.com
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the beneficial properties of ionic liquids but are often cheaper and more biodegradable.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂), for example, is a non-toxic, non-flammable, and inexpensive solvent that can be used for extractions and as a reaction medium.
The following table compares some green solvent alternatives to traditional solvents.
| Solvent Type | Examples | Advantages | Potential Application in Synthesis |
| Aqueous | Water | Non-toxic, non-flammable, readily available | Hydrolysis of the nitrile group |
| Ionic Liquids | [BMIM][BF₄], [EMIM][OAc] | Low volatility, tunable properties | Cyanation reactions |
| Deep Eutectic Solvents | Choline chloride/urea | Biodegradable, low cost | As a reaction medium for various steps |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed | Extraction and purification |
Application of Energy-Efficient Methodologies (e.g., Microwave-Assisted, Ultrasound-Assisted Reactions)
Energy-efficient methodologies can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat a reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net Microwave-assisted cyanation of alkyl halides has been reported to be a highly efficient method for nitrile synthesis. researchgate.netnih.govnih.govresearchgate.net This technique could potentially be applied to a suitable precursor to form the nitrile group in this compound.
Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The collapse of cavitation bubbles generates localized high temperatures and pressures, accelerating reaction rates. nih.govresearchgate.net Ultrasound-assisted hydrolysis of nitriles to carboxylic acids has been shown to be a swift and efficient process, particularly under basic conditions. nih.govresearchgate.net This method could be employed for the conversion of a dinitrile precursor or for the hydrolysis of the nitrile group in a cyano-ester intermediate.
The table below illustrates the potential advantages of these energy-efficient methods based on data from analogous reactions.
| Method | Reaction Type | Conventional Conditions | Energy-Efficient Conditions | Reference |
| Microwave | Cyanation of Aryl Bromide | Thermal heating, hours | Microwave, 10 minutes | nih.gov |
| Ultrasound | Hydrolysis of Nitriles | Reflux, several hours | Sonication, minutes to hours | nih.govresearchgate.net |
Catalysis for Enhanced Atom Economy and Selectivity
Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency and selectivity while minimizing waste. acs.orgsigmaaldrich.com
Catalytic Cyanation: To improve the atom economy and reduce the toxicity of cyanation reactions, catalytic methods are preferred over stoichiometric ones. wikipedia.org Palladium- and nickel-catalyzed cyanations of alkyl halides using less toxic cyanide sources like Zn(CN)₂ are well-established. wikipedia.orgchemistryviews.org The use of catalytic amounts of a transition metal avoids the large quantities of metal waste associated with stoichiometric reagents.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. mdpi.comnih.gov For instance, nitrile hydratases can selectively hydrolyze a nitrile to an amide, which can then be further hydrolyzed to a carboxylic acid. researchgate.net Aldoxime dehydratases provide a cyanide-free route to nitriles from aldoximes. mdpi.comnih.gov A chemoenzymatic route starting from a carboxylic acid, reducing it to an aldehyde with a carboxylate reductase, followed by in situ oxime formation and subsequent enzymatic dehydration to the nitrile has been developed. nih.gov Such a pathway could be envisioned for the synthesis of this compound from a suitable dicarboxylic acid precursor.
Bifunctional Catalysis: Bifunctional catalysts, which contain two distinct catalytic sites, can facilitate multiple transformations in a single step, streamlining the synthesis. rsc.orgrsc.orgnih.gov For example, a catalyst could be designed to promote both the cyanation and a subsequent transformation in a one-pot process.
Strategies for Waste Minimization and By-product Reduction
Minimizing waste is a crucial aspect of sustainable chemical production, particularly in the pharmaceutical and fine chemical industries where the E-factor (kg of waste per kg of product) can be high. core.ac.ukirjmets.comcopadata.com
Process Intensification: Techniques like continuous flow chemistry can significantly reduce waste by improving reaction control, minimizing reactor size, and enabling easier separation and purification. reachemchemicals.com A continuous-flow protocol for the direct preparation of nitriles from carboxylic acids has been developed, which could be a highly atom-economical route. numberanalytics.com
Waste Valorization: Instead of treating by-products as waste, opportunities for their conversion into valuable products should be explored. For example, in a hydrolysis reaction that produces ammonium (B1175870) salts as a by-product, this could potentially be captured and used as a nitrogen source in other applications.
The following table outlines some strategies for waste minimization and their potential impact on the synthesis of this compound.
| Strategy | Description | Potential Application |
| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than a batch reactor. | Direct synthesis of the nitrile from a carboxylic acid precursor. numberanalytics.com |
| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants. | Palladium on carbon for cyanation or solid acid catalysts for hydrolysis. nih.gov |
| Solvent Recycling | Recovering and reusing solvents from the reaction and purification steps. | Distillation or membrane filtration to recover and purify solvents. |
| By-product Valorization | Converting by-products into useful chemicals. | Utilizing ammonium salts generated during hydrolysis. |
By integrating these green chemistry principles and technologies, the synthesis and transformation of this compound can be made significantly more sustainable, reducing its environmental impact and contributing to a greener chemical industry.
Modern Analytical Methodologies for Characterization and Research of 4 Cyano 2,2 Dimethylbutanoic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 4-cyano-2,2-dimethylbutanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and the connectivity of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed blueprint of the carbon and hydrogen framework within the this compound molecule.
¹H-NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons of the two methyl groups, the methylene (B1212753) groups of the butyl chain, and the acidic proton of the carboxylic acid group. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C-NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. A ¹³C-NMR spectrum of this compound would display separate peaks for each chemically non-equivalent carbon atom. This includes the carbon of the nitrile group, the quaternary carbon, the carbons of the two methyl groups, the methylene carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these peaks are indicative of the electronic environment of each carbon atom.
Hypothetical NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~1.2 | Singlet, 6H (two gem-dimethyl groups) |
| ¹H | ~1.8 - 2.2 | Multiplet, 2H (methylene group adjacent to gem-dimethyl) |
| ¹H | ~2.3 - 2.6 | Multiplet, 2H (methylene group adjacent to cyano group) |
| ¹H | ~10 - 12 | Broad singlet, 1H (carboxylic acid proton) |
| ¹³C | ~25 | Gem-dimethyl carbons |
| ¹³C | ~35 | Methylene carbon |
| ¹³C | ~40 | Quaternary carbon |
| ¹³C | ~120 | Cyano carbon |
| ¹³C | ~180 | Carboxylic acid carbon |
This table is for illustrative purposes and actual chemical shifts may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. letopharm.com For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
A prominent, sharp absorption band would be expected in the region of 2240-2260 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. Additionally, a very broad absorption band in the range of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. Finally, C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Cyano (C≡N) | 2240 - 2260 |
| Carboxylic Acid (O-H) | 2500 - 3300 (broad) |
| Carbonyl (C=O) | 1700 - 1725 |
| Alkyl (C-H) | 2850 - 3000 |
High-Resolution Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or biological matrices. Coupling chromatography with mass spectrometry provides a powerful analytical platform for both separation and identification.
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound.
LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. This allows for the precise determination of the molecular formula of the parent compound and its metabolites.
UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): UHPLC offers faster analysis times and improved resolution compared to conventional LC. When coupled with a tandem mass spectrometer (MS/MS), it allows for targeted quantification and structural elucidation through the fragmentation of selected ions. This is particularly useful for analyzing trace amounts of the compound and its metabolites in complex samples. For carboxylic acids, derivatization is often employed to improve chromatographic behavior and ionization efficiency. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. Common derivatization strategies involve converting the carboxylic acid group into a less polar ester, such as a methyl or silyl (B83357) ester. Once derivatized, the compound can be separated based on its boiling point and polarity on a GC column and subsequently identified by its mass spectrum.
Mass Spectrometry for Molecular Identification and Metabolite Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. nih.gov It is also invaluable for identifying its metabolites by analyzing their mass-to-charge ratios and fragmentation patterns.
High-resolution mass spectrometry can provide the exact mass of the molecule, which can be used to confirm its elemental composition. uni.lu When coupled with fragmentation techniques (MS/MS), the molecule is broken down into smaller, characteristic ions. The pattern of these fragment ions serves as a "fingerprint" that can be used to elucidate the structure of the parent molecule and its metabolites. For instance, the fragmentation of this compound would likely involve the loss of the carboxylic acid group, the cyano group, and parts of the alkyl chain, providing valuable structural information.
The analysis of metabolites is crucial for understanding the biotransformation of the compound in biological systems. By comparing the mass spectra of samples from treated and untreated biological systems, researchers can identify new peaks corresponding to potential metabolites. The fragmentation patterns of these new peaks can then be analyzed to propose their chemical structures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules with the same nominal mass.
For this compound, the theoretically calculated exact mass is 141.078978594 Da. echemi.comnih.gov HRMS analysis would aim to experimentally measure a mass value that closely matches this theoretical figure, thereby confirming the compound's elemental formula.
In addition to determining the mass of the molecular ion, HRMS can provide structural information through the analysis of adducts and collision cross-section (CCS) values. CCS is a measure of an ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound, calculated using advanced computational models, serve as valuable reference points for identifying the compound in complex matrices. uni.lu
Below is a table of predicted m/z and Collision Cross Section (CCS) values for different adducts of this compound. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 142.08626 | 131.6 |
| [M+Na]⁺ | 164.06820 | 140.2 |
| [M-H]⁻ | 140.07170 | 131.5 |
| [M+NH₄]⁺ | 159.11280 | 150.6 |
| [M+K]⁺ | 180.04214 | 139.9 |
| [M+H-H₂O]⁺ | 124.07624 | 121.2 |
This data is computationally predicted and sourced from PubChemLite. uni.lu
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography stands as the unequivocal standard for the determination of the three-dimensional atomic structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a detailed 3D model of the electron density, from which the precise positions of individual atoms, bond lengths, and bond angles can be determined.
If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide definitive proof of its molecular connectivity and stereochemistry. The data generated would include:
Precise bond lengths between all atoms (e.g., C-C, C-O, C-N).
Accurate bond angles , defining the geometry around each atom.
Torsional angles , which describe the conformation of the molecule in the solid state.
Information on the crystal lattice , detailing how the molecules pack together in the crystal, including any intermolecular interactions like hydrogen bonding.
While this method provides the ultimate structural elucidation, specific experimental X-ray crystallographic data for this compound is not available in the reviewed scientific literature. The successful application of this technique requires the growth of a high-quality single crystal, which can be a challenging process. However, the description of the technique highlights its power for unambiguous structural verification in chemical research. nih.gov
Q & A
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
